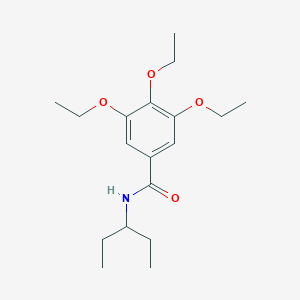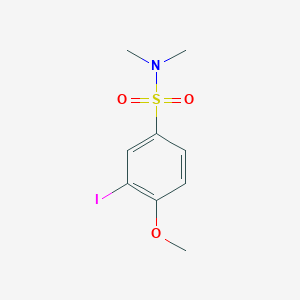
5-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole, commonly known as Mersalyl, is a chemical compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in 1951 and has since been used in various biochemical and physiological studies.
作用机制
Mersalyl inhibits the transport of ions across biological membranes by binding to the thiol groups of the transport proteins. This binding leads to a conformational change in the transport protein, which inhibits its function. Mersalyl has been shown to specifically bind to the thiol groups of the transport proteins and does not affect other proteins in the cell.
Biochemical and Physiological Effects:
Mersalyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the transport of ions across the mitochondrial membrane, which leads to a decrease in ATP synthesis. This decrease in ATP synthesis has been shown to affect various physiological processes such as respiration and muscle contraction. Mersalyl has also been shown to affect the transport of ions across the plasma membrane, which leads to a decrease in cell volume and an increase in cell death.
实验室实验的优点和局限性
Mersalyl has several advantages for lab experiments. It is a potent inhibitor of ion transport and has been shown to be effective in various studies. Mersalyl is also relatively cheap and easy to synthesize, which makes it accessible to researchers. However, Mersalyl has some limitations for lab experiments. It has been shown to have some toxic effects on cells, which can limit its use in certain experiments. Mersalyl also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of Mersalyl. One direction is to study its effects on other transport proteins in the cell. Mersalyl has been shown to specifically bind to the thiol groups of transport proteins, but its effects on other proteins in the cell are not well understood. Another direction is to study the long-term effects of Mersalyl on cells and tissues. Mersalyl has a short half-life, which makes it difficult to study its long-term effects. Finally, Mersalyl could be used as a tool to study the role of ion transport in various diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Mersalyl is a chemical compound that has been widely used in scientific research for its unique properties. It has been used as a tool to study the transport of ions across biological membranes and has been shown to have various biochemical and physiological effects. Mersalyl has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Mersalyl, which could lead to a better understanding of its role in various physiological processes and diseases.
合成方法
Mersalyl can be synthesized using a two-step process. The first step involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid to form 2-(4-sulfamoylphenyl) acetic acid. The second step involves the reaction of 2-(4-sulfamoylphenyl) acetic acid with thionyl chloride and morpholine to form Mersalyl. This synthesis method has been used in various studies and has been proven to be effective in producing high yields of Mersalyl.
科学研究应用
Mersalyl has been widely used in scientific research for its unique properties. It has been used as a tool to study the transport of ions across biological membranes. Mersalyl has been shown to inhibit the transport of ions such as sodium, potassium, and chloride across the mitochondrial membrane. This inhibition has been used to study the role of ion transport in various physiological processes such as respiration and ATP synthesis.
属性
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c14-18(15,13-3-5-16-6-4-13)8-1-2-9-10(7-8)12-17-11-9/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUZBTIYJYBTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5651686 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)

![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)




![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)